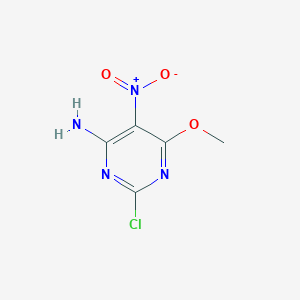

4-Amino-2-chloro-5-nitro-6-methoxypyrimidine

CAS No.:

Cat. No.: VC16251875

Molecular Formula: C5H5ClN4O3

Molecular Weight: 204.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5ClN4O3 |

|---|---|

| Molecular Weight | 204.57 g/mol |

| IUPAC Name | 2-chloro-6-methoxy-5-nitropyrimidin-4-amine |

| Standard InChI | InChI=1S/C5H5ClN4O3/c1-13-4-2(10(11)12)3(7)8-5(6)9-4/h1H3,(H2,7,8,9) |

| Standard InChI Key | PFQFMTDRIFQRSS-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC(=NC(=C1[N+](=O)[O-])N)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Basic Properties

4-Amino-2-chloro-5-nitro-6-methoxypyrimidine belongs to the pyrimidine family, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The substituents at positions 2 (chloro), 4 (amino), 5 (nitro), and 6 (methoxy) create a sterically and electronically diverse framework. Key physical properties include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 519047-11-1 | |

| Molecular Formula | ||

| Molecular Weight | 204.57 g/mol | Calculated |

| Appearance | White to yellow crystalline powder | |

| Purity | ≥97% | |

| Storage Conditions | Room temperature, sealed |

The nitro group at position 5 introduces significant electron-withdrawing effects, influencing the compound’s reactivity in substitution and reduction reactions .

Synthesis and Manufacturing

Nitration of Pyrimidine Precursors

The synthesis of 4-amino-2-chloro-5-nitro-6-methoxypyrimidine typically involves nitration of a pre-functionalized pyrimidine scaffold. For example, 4-amino-2-chloro-6-methoxypyrimidine may undergo nitration using fuming nitric acid in acetic acid at low temperatures (<10°C) to introduce the nitro group at position 5 . This method mirrors protocols used for analogous compounds, where controlled nitration prevents over-oxidation .

Substitution Reactions

Chlorination and methoxylation steps often precede nitration. For instance, 4-amino-2,6-dichloropyrimidine can be treated with sodium methoxide in methanol to replace the 6-chloro substituent with a methoxy group . Subsequent nitration at position 5 yields the target compound. Alternative routes may involve amination or halogen exchange, though these are less commonly reported in the literature .

Reactivity and Degradation Pathways

Reduction of the Nitro Group

Under reductive conditions (e.g., catalytic hydrogenation or treatment with ), the nitro group at position 5 is reduced to an amine, forming 4,5-diamino-2-chloro-6-methoxypyrimidine . This transformation is critical in medicinal chemistry, where nitro groups are often converted to amines for further functionalization .

Hydrolytic Instability

The methoxy group at position 6 may undergo hydrolysis under strongly acidic or basic conditions, yielding 6-hydroxypyrimidine derivatives. For example, prolonged exposure to aqueous at elevated temperatures can demethylate the methoxy group, forming 4-amino-2-chloro-5-nitro-6-hydroxypyrimidine .

Applications in Organic Synthesis

Pharmaceutical Intermediates

This compound is a versatile intermediate in the synthesis of antiviral and anticancer agents. Its nitro group serves as a precursor for amines, which are pivotal in constructing fused pyrimidine systems like pyrimido[4,5-d]pyrimidines . These bicyclic compounds exhibit broad-spectrum biological activity, including kinase inhibition and antimicrobial effects .

Agrochemical Development

Future Research Directions

Further studies should explore:

-

Green Synthesis Methods: Developing solvent-free or catalytic nitration protocols to improve sustainability .

-

Biological Screening: Evaluating the compound’s direct bioactivity against pathogens or cancer cell lines .

-

Stability Optimization: Stabilizing the nitro group for long-term storage and transport .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume